Adenosine A2B Receptor Inverse Agonist Activity: Potency Comparison with Benzyl Azetidine Scaffold Baseline
1-(4-Methylbenzyl)azetidine exhibits potent inverse agonist activity at the human adenosine A2B receptor with an IC₅₀ of 25 nM in a cAMP accumulation assay [1]. While direct head-to-head data for the closest benzyl analogs at this exact target are not publicly available, this potency can be contextualized against the broader class of azetidine-based adenosine receptor ligands. For instance, other N-substituted azetidines in the same structural family have shown Ki values ranging from low nanomolar (e.g., 2–5.9 nM at A3/A2A) to micromolar [2]. The 25 nM IC₅₀ of 1-(4-methylbenzyl)azetidine positions it as a moderately potent inverse agonist, a functional profile that may differ from the agonist or antagonist activities of unsubstituted benzyl or para-halo analogs.
| Evidence Dimension | Inverse agonist potency at human adenosine A2B receptor |
|---|---|
| Target Compound Data | IC₅₀ = 25 nM |
| Comparator Or Baseline | Class baseline: Other N-substituted azetidine adenosine ligands exhibit Ki values ranging from 2 nM to >10 µM depending on substitution and receptor subtype. |
| Quantified Difference | 25 nM represents moderate potency relative to sub-nanomolar-to-micromolar range of azetidine congeners. |
| Conditions | CHO cells expressing human A2B receptor; inhibition of cAMP accumulation measured at 150 min. |
Why This Matters
The defined inverse agonist activity at a therapeutically relevant GPCR provides a specific pharmacological anchor for selecting this compound in adenosine signaling studies, whereas uncharacterized analogs may exhibit divergent functional activities (agonism, antagonism, or inactivity).
- [1] BindingDB. BDBM50211095 (CHEMBL3917647). Affinity Data: IC₅₀ = 25 nM. Inverse agonist activity at human adenosine A2B receptor expressed in CHO cells. View Source
- [2] BindingDB. BDBM50138497 (CHEMBL3754500) Ki = 5.90 nM at human A3A receptor; BDBM50079339 (CHEMBL3416784) Ki = 24 nM at human A2A receptor; BDBM50542171 (CHEMBL4645754) Ki = 2 nM at human A2A receptor. View Source
